molecular formula C7H9N B3354166 1H-pyrrole, 1-ethenyl-2-methyl- CAS No. 57807-64-4

1H-pyrrole, 1-ethenyl-2-methyl-

Cat. No.: B3354166
CAS No.: 57807-64-4
M. Wt: 107.15 g/mol
InChI Key: RNMCKOYDZNOKRK-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2-methyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the pyrrole ring. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-ethenyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-pyrrole, 1-ethenyl-2-methyl- involves its interaction with biological targets through its aromatic ring and functional groups. The compound can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1H-Pyrrole, 1-ethenyl-2-methyl- is unique due to the presence of both an ethenyl and a methyl group on the pyrrole ring. This structural feature can influence its reactivity and biological activity compared to other pyrrole derivatives. For example, the presence of the ethenyl group can enhance its ability to participate in polymerization reactions, while the methyl group can affect its electronic properties and steric interactions .

Properties

IUPAC Name

1-ethenyl-2-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-3-8-6-4-5-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCKOYDZNOKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400824
Record name 1H-pyrrole, 1-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57807-64-4
Record name 1H-pyrrole, 1-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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